molecular formula C12H27P B1585466 Triisobutylphosphine CAS No. 4125-25-1

Triisobutylphosphine

Cat. No. B1585466
CAS RN: 4125-25-1
M. Wt: 202.32 g/mol
InChI Key: DAGQYUCAQQEEJD-UHFFFAOYSA-N
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Description

Triisobutylphosphine is a chemical compound with the linear formula [(CH3)2CHCH2]3P . It is often used in laboratory settings and for the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of Triisobutylphosphine is represented by the formula [(CH3)2CHCH2]3P . This indicates that the molecule consists of a phosphorus atom bonded to three isobutyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving Triisobutylphosphine are not detailed in the search results, it is known that this compound can participate in various types of reactions due to its phosphine functional group .


Physical And Chemical Properties Analysis

Triisobutylphosphine is a colorless to pale yellow liquid . It has a boiling point of 126 °C and a density of 0.811 g/mL at 25 °C . The refractive index is 1.451 .

Scientific Research Applications

Extraction and Recovery of Metals

Triisobutylphosphine sulphide has shown efficacy in extracting Gold (III) from chloride solutions, using a liquid membrane system in various configurations like laminar membranes and hollow fibers (Salvadó et al., 1992). Additionally, it has been utilized in the selective solvent extraction of cadmium, showing strong synergistic shifts in the extraction process and allowing for efficient separation from other metals like zinc and nickel (Preston et al., 1994). Similar applications are seen in the extraction of lanthanum(III) and other rare earth ions from chloride solutions, offering potential for the separation of these elements (Jia et al., 2003).

Photoluminescence Enhancement

In the field of nanotechnology, tributylphosphine has been employed to improve the surface state of PbSe nanocrystals, resulting in enhanced photoluminescence intensity. This indicates its potential use in optimizing the properties of nanocrystals for various applications (Zhang et al., 2011).

Organic Synthesis and Catalysis

Triisobutylphosphine plays a significant role in organic synthesis. It has been used as a catalyst in the [3+2] cycloaddition between γ-substituted allenoates and N-sulfonylimines, leading to highly diastereoselective synthesis of pyrrolines (Zhu et al., 2005). In another instance, tributylphosphine facilitated the ring-opening of aziridines, highlighting its role as an effective promoting reagent in such reactions (Hou et al., 2002).

Environmental Applications

The compound has been investigated for its use in environmental applications, such as the complex formation with phenols for solvent-impregnated resin systems aimed at removing phenols from water. This showcases its potential in environmental cleanup and pollution control (Cuypers et al., 2008).

Biomedical and Analytical Applications

In biomedical research, tributylphosphine has been used as a reducing agent in protein solubility studies for two-dimensional electrophoresis, providing improved focusing and decreased horizontal streaking in gels (Herbert et al., 1998). Additionally, triisobutylphosphine sulfide complexes have been employed in the construction of ion-selective electrodes, demonstrating potential in analytical chemistry for the detection of certain anions (Florido et al., 1994).

Safety and Hazards

Triisobutylphosphine is classified as a pyrophoric liquid, meaning it can spontaneously catch fire if exposed to air . It is also harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment .

properties

IUPAC Name

tris(2-methylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGQYUCAQQEEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194173
Record name Tris(2-methylpropyl)phosphine
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Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisobutylphosphine

CAS RN

4125-25-1
Record name Triisobutylphosphine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-methylpropyl)phosphine
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Record name Tris(2-methylpropyl)phosphine
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Record name Tris(2-methylpropyl)phosphine
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Synthesis routes and methods

Procedure details

By subjecting a mixture of hydrogen phosphide and isobutene in a glass vessel to irradiation with ultraviolet light at 20° C., it is also possible by the process just described to produce triisobutylphosphine, which is obtained in a yield of about 13.5%, after 150 minutes.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Which metal ions does triisobutylphosphine sulfide effectively extract?

A1: Triisobutylphosphine sulfide exhibits strong affinity and high extraction efficiency for various metal ions, including palladium(II) [, , ], mercury(II) [, , ], silver(I) [, , ], and gold(III) [, ].

Q2: What is the mechanism of palladium(II) extraction by triisobutylphosphine sulfide from hydrochloric acid solutions?

A2: Studies indicate that palladium(II) extraction involves the formation of a 1:1 palladium:extractant binuclear complex []. The rate-determining steps are the reactions between the extractant adsorbed at the interface and the aquatrichloro and tetrachloro complexes of palladium(II) ([PdCl3]- and [PdCl4]2-) in the aqueous phase [].

Q3: How does the presence of iron(III) affect the extraction of silver(I) by triisobutylphosphine sulfide in chloride media?

A3: Research suggests that iron(III) facilitates the formation of less anionic silver(I) species, making them more readily extracted by triisobutylphosphine sulfide []. This is likely due to the interaction between iron(III) and chloride ions, altering the speciation of silver(I) in the aqueous phase [].

Q4: What is the molecular formula and weight of triisobutylphosphine sulfide?

A4: The molecular formula of triisobutylphosphine sulfide is C12H27PS, and its molecular weight is 234.39 g/mol.

Q5: What spectroscopic techniques are used to characterize triisobutylphosphine sulfide?

A5: Common characterization techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and 31P Nuclear Magnetic Resonance (NMR) []. These techniques provide information about the compound's structure, purity, and presence of characteristic functional groups.

Q6: How does irradiation affect the extraction properties of triisobutylphosphine sulfide?

A6: Studies reveal that triisobutylphosphine sulfide solutions, when exposed to gamma radiation doses below 104 Gy, show negligible detrimental effects on their ability to extract palladium(II) []. This indicates good stability under irradiation conditions.

Q7: What is the effect of different diluents on the extraction of palladium(II) by triisobutylphosphine sulfide?

A7: The extraction efficiency of palladium(II) with triisobutylphosphine sulfide varies depending on the organic diluent used. Studies show that the extraction efficiency follows the order: octanol > decane > chloroform > toluene. This difference is attributed to the varying solvation capabilities of the extracted complex in different organic solvents [].

Q8: Can triisobutylphosphine sulfide act as a ligand in catalytic systems?

A8: Yes, triisobutylphosphine sulfide can function as a ligand in organometallic catalysts. It has been utilized in the synthesis of ruthenium indenylidene-ether complexes, which exhibit catalytic activity in olefin metathesis reactions [].

Q9: Have computational methods been used to study triisobutylphosphine sulfide and its interactions?

A9: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the complex formation between triisobutylphosphine sulfide and various phenols []. These studies provide insights into the binding energies, geometries, and electronic properties of the resulting complexes.

Q10: How does the structure of triisobutylphosphine sulfide contribute to its metal extraction properties?

A10: The presence of the sulfur atom in the phosphine sulfide group plays a crucial role in its complexation with metal ions. The soft sulfur donor atom exhibits strong affinity for soft metal ions like palladium(II), mercury(II), and silver(I), contributing to their selective extraction [, , , ].

Q11: How do structural modifications of the alkyl chains in trialkylphosphine sulfides affect metal extraction?

A11: Modifying the length and branching of the alkyl chains in trialkylphosphine sulfides can influence their extraction properties. For instance, increasing the alkyl chain length from triisobutyl to trioctyl in phosphine sulfide enhances the extraction of mercury(II) due to increased hydrophobicity and improved solubility of the metal complex in the organic phase [].

Q12: What are some historical milestones in the use of triisobutylphosphine sulfide for metal extraction?

A12: The introduction of triisobutylphosphine sulfide (Cyanex 471X) by Cytec Industries marked a significant development in extractive metallurgy. Its selective extraction capabilities for various metals, particularly from acidic solutions, have led to its widespread adoption in industrial processes.

Q13: What are some examples of cross-disciplinary research involving triisobutylphosphine sulfide?

A28: The use of triisobutylphosphine sulfide extends beyond hydrometallurgy. It finds applications in analytical chemistry, separation science, and material science. For instance, it has been incorporated into solid phase extraction (SPE) cartridges for preconcentrating and separating metal ions from environmental samples before their analysis [].

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